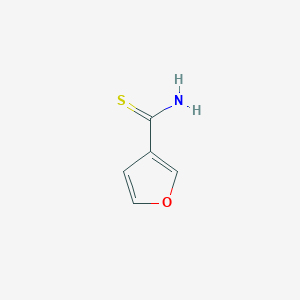

Furan-3-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPWEMZQNZDEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Furan Containing Heterocycles in Synthetic Chemistry and Biology

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comijabbr.com This fundamental structure is a versatile building block in organic synthesis, readily undergoing a variety of reactions. acs.org Furan and its derivatives are integral components of numerous natural products and serve as key intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comacs.org

The reactivity of the furan ring, which is more reactive than thiophene (B33073) but less so than pyrrole (B145914) in certain electrophilic substitutions, allows for its transformation into a wide array of other molecular structures. numberanalytics.comacs.org It can act as a diene in Diels-Alder reactions, and its derivatives can be formed through various synthetic routes, including the dehydrative cyclization of 1,4-dicarbonyl compounds. acs.org

In the realm of biology, furan derivatives exhibit a broad spectrum of pharmacological activities. They are found in many bioactive molecules and approved drugs, contributing to their therapeutic effects. numberanalytics.comresearchgate.net The incorporation of a furan ring can enhance a molecule's biological activity, metabolic stability, or pharmacokinetic properties. numberanalytics.com Research has highlighted the role of furan derivatives as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents, among others. ijabbr.comresearchgate.netderpharmachemica.comresearchgate.net For instance, the antibiotic Furazolidone contains a furan ring. numberanalytics.com

The Furan 3 Carbothioamide Scaffold: Structure and Research Interest

The furan-3-carbothioamide (B1273073) scaffold consists of a furan (B31954) ring substituted at the 3-position with a carbothioamide group (-C(=S)NH2). The presence of the thioamide group, a sulfur analog of an amide, introduces unique chemical properties and potential for diverse biological interactions.

Research interest in this compound and its derivatives stems from the recognized biological potential of both the furan nucleus and the thioamide functional group. Thioamides are known to be good precursors for the synthesis of various heterocyclic compounds, such as thiazoles. mdpi.com The combination of these two moieties in a single scaffold creates a platform for developing novel compounds with a wide range of potential applications.

Studies have explored the synthesis of furan-3-carboxamides, which are closely related to carbothioamides, from 4-trichloroacetyl-2,3-dihydrofuran. nih.govresearchgate.net These synthetic routes often involve the nucleophilic displacement of a leaving group by amines. researchgate.net The resulting carboxamides have shown in vitro antimicrobial activity against various microorganisms. nih.gov

Overview of Academic Research Trajectories for Furan 3 Carbothioamide

Foundational Synthetic Routes to this compound

The principal methods for synthesizing the core structure of this compound involve nucleophilic displacement, condensation reactions, and transformations from carboxylic acid precursors.

Nucleophilic Displacement Strategies for Carbothioamide Formation

A key strategy for forming the carbothioamide group involves nucleophilic displacement. This can be seen in the synthesis of furan-3-carboxamides, where a trichloromethyl group on a furan ring acts as a leaving group. nih.govresearchgate.net For instance, 3-trichloroacetylfuran can react with various nitrogen-containing nucleophiles, such as primary and secondary amines, to yield furan-3-carboxamides in high yields (68-98%). researchgate.net Although this example leads to a carboxamide, the principle of nucleophilic displacement of a leaving group on the furan ring is a relevant strategy for carbothioamide synthesis as well.

Another example involves the reaction of carbothioamide derivatives with reagents like hydrazonyl chlorides or chloroacetone, where nucleophilic substitution is a key step in the formation of new heterocyclic systems attached to the furan moiety. mdpi.com

Condensation Reactions Involving Thiosemicarbazides

Condensation reactions are a widely used and versatile method for synthesizing thiosemicarbazones, which are precursors or analogues of carbothioamides. researchgate.netnih.govdergipark.org.tr These reactions typically involve the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). nih.govdergipark.org.tr For example, various aldehydes or ketones can be reacted with 4-phenylthiosemicarbazide (B147422) or thiosemicarbazide in methanol (B129727) at room temperature to produce thiosemicarbazide derivatives in high yields. nih.gov

Specifically, furan-containing thiosemicarbazones can be synthesized. One-pot multicomponent reactions have been employed, such as reacting 5-substituted furan-2-carbaldehydes with hydrazine (B178648) monohydrate and cyclohexyl isothiocyanate in refluxing methanol to afford 5-substituted furan-2-carbaldehyde N4-cyclohexyl thiosemicarbazones. dergipark.org.tr Similarly, the reaction of chalcones with thiosemicarbazide hydrochloride can lead to the formation of pyrazole-1-carbothioamide derivatives. nanobioletters.com

The general utility of thiosemicarbazides in forming various heterocyclic compounds through condensation is well-documented. researchgate.net These reactions are fundamental in creating a diverse range of furan-containing compounds with the carbothioamide or related thiourea (B124793) functional group.

Preparation from Furan-3-carboxylic Acid Precursors

Furan-3-carboxylic acids and their derivatives serve as crucial starting materials for the synthesis of furan-3-carbothioamides. The general approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which can then be reacted with a sulfur-containing nucleophile.

For instance, furan-3-carboxylic acid can be obtained from the hydrolysis of 3-trichloroacetylfuran. researchgate.net This acid can then be converted to the corresponding acyl chloride using thionyl chloride. researchgate.netgoogle.com The resulting acyl chloride is a versatile intermediate that can react with appropriate nitrogen and sulfur sources to form the desired carbothioamide. While the direct conversion to carbothioamide is not explicitly detailed in the provided sources, this is a standard and logical synthetic pathway in organic chemistry.

Synthesis of Substituted this compound Analogues

The development of advanced derivatives of this compound often requires specialized synthetic techniques to introduce a variety of substituents and to improve reaction efficiency.

Diversification Strategies for Aryl and Heteroaryl Substituents

The introduction of diverse aryl and heteroaryl groups onto the this compound scaffold is crucial for tuning the molecule's properties. One common strategy involves the condensation of a furan-containing ketone with an N-arylhydrazinecarbothioamide. For example, 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one has been reacted with N-arylhydrazinecarbothioamide in the presence of concentrated HCl to produce carbothioamides with different aryl substituents. mdpi.com

Another approach is the reaction of furan-containing chalcones with thiosemicarbazide to form pyrazoline rings bearing aryl substituents derived from the chalcone. derpharmachemica.com This method allows for the incorporation of a wide range of substituted phenyl groups. Furthermore, 5-bromofuran-2-carbaldehyde can undergo reactions with various aryl boronic acids to introduce different aryl groups, and the resulting intermediate can then be converted to a carbothioamide derivative. nih.gov

The following table showcases examples of diversification strategies:

Table 1: Diversification Strategies for Aryl and Heteroaryl Substituents| Starting Material | Reagent(s) | Substituent Introduced | Product Type | Reference |

|---|---|---|---|---|

| 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one | N-arylhydrazinecarbothioamide, HCl | Aryl group on the carbothioamide nitrogen | Substituted carbothioamide | mdpi.com |

| Furan-containing chalcones | Thiosemicarbazide | Substituted aryl group on a pyrazoline ring | Pyrazole-1-carbothioamide | derpharmachemica.com |

| 5-bromofuran-2-carbaldehyde | Aryl boronic acid, then thiosemicarbazide | Aryl group on the furan ring | Substituted furan-carbothioamide | nih.gov |

Microwave-Assisted Synthetic Approaches to Carbothioamides

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of carbothioamides and related heterocyclic compounds, often leading to higher yields and shorter reaction times compared to conventional heating methods. connectjournals.comekb.egmdpi.comsciensage.infoqscience.comrsc.org

For example, the synthesis of 3-(2-benzoyl-6-hydroxy-3-methylbenzo[b]furan-5-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole carbothioamides has been successfully achieved using microwave irradiation. connectjournals.comqscience.com Similarly, the cyclization of chalcones with thiosemicarbazide to form 1-thiocarbomyl pyrazolines has been efficiently carried out under solvent-free conditions using a fly-ash:PTS catalyst and microwave irradiation, with yields exceeding 85%. qscience.com

Microwave assistance has also been employed in the synthesis of pyrrolo dipyrazole carbothioamide derivatives, highlighting its utility in multi-step reaction sequences. sciensage.info The reaction of 3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with hydrazonoyl halides to form thiazole derivatives was also accelerated using microwave heating. mdpi.com

The table below summarizes various microwave-assisted synthetic approaches:

Table 2: Microwave-Assisted Synthesis of Carbothioamides and Derivatives| Reactants | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Chalcones, Thiosemicarbazide | 1-Thiocarbomyl pyrazolines | Fly-ash:PTS, solvent-free | >85% | qscience.com |

| 3-(2-Benzoyl-6-hydroxy-3-methylbenzo[b]furan-5-yl) chalcones, Thiosemicarbazide | 3-(2-Benzoyl-6-hydroxy-3-methylbenzo[b]furan-5-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole carbothioamides | Not specified | Not specified | connectjournals.comqscience.com |

| Bis-heterocyclic chalcones, Thiosemicarbazide hydrochloride | Pyrrolo dipyrazole carbothioamide derivatives | Not specified | Good | sciensage.info |

| 3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Hydrazonoyl halides | Thiazole derivatives | Dioxane, TEA | Not specified | mdpi.com |

Enzymatic and Biomimetic Synthesis Considerations

The application of enzymatic and biomimetic approaches to the synthesis of thioamides is an emerging field of interest, prized for its potential for high selectivity and environmentally benign reaction conditions. nih.govnih.gov Thioamides are found in several natural products, and nature employs sophisticated enzymatic machinery for their production. nih.govresearchgate.net For instance, the biosynthesis of some thioamide-containing metabolites involves a bipartite enzyme system that utilizes an adenylating enzyme and a sulfur-mobilizing enzyme, with cysteine often serving as the sulfur source. researchgate.net The enzymatic mechanism can involve the adenylation of a carbonyl group, followed by the transfer of a mercapto group from cysteine, and subsequent cleavage by a C-S lyase to yield the final thioamide. researchgate.net

While specific enzymatic synthesis routes for the parent this compound are not extensively documented in current literature, the principles from known thioamide biosynthesis offer a blueprint for future research. nih.govresearchgate.net Biomimetic strategies could emulate these natural processes. For example, chemical methods that mimic biological systems might involve the activation of a corresponding furan-3-carboxamide, followed by a sulfur transfer reaction. nih.gov These approaches remain a promising, albeit developing, area for the synthesis of this compound and its derivatives.

Design and Synthesis of this compound-Based Hybrid Molecules

Furan-carbothioamide derivatives are key starting materials for constructing a variety of hybrid heterocyclic systems. The reactive thioamide group readily participates in cyclization reactions with bifunctional reagents to yield more complex scaffolds, such as thiazoles, thiadiazoles, pyrazolines, and thiazolidinones.

Construction of Furan-Thiazole and Furan-Thiadiazole Scaffolds

The Hantzsch thiazole synthesis is a classic and effective method for constructing a thiazole ring from a thioamide. chemhelpasap.comsynarchive.comwikipedia.org This reaction involves the condensation of a thioamide, such as a furan-carbothioamide derivative, with an α-halocarbonyl compound. For example, derivatives like 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide react with various halogenated compounds like ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione (B157559) in the presence of a base like triethylamine (B128534) to afford functionalized furan-thiazole hybrids. nih.gov This method is valued for its high yields and straightforward execution. chemhelpasap.com

Similarly, 1,3,4-thiadiazole (B1197879) scaffolds can be synthesized from furan-carbothioamide precursors. One common route involves the cyclization of thiosemicarbazide derivatives. sbq.org.br For instance, a furan-containing thiosemicarbazide can undergo acid-catalyzed cyclization to form a 2-amino-1,3,4-thiadiazole. The synthesis can also be achieved by reacting a furan-carbothioamide derivative with hydrazonoyl halides, which leads to the formation of highly functionalized furan-thiadiazole structures.

Table 1: Synthesis of Furan-Thiazole Derivatives

Integration into Pyrazoline and Thiazolidinone Systems

Pyrazoline structures containing a furan moiety are commonly synthesized through the cyclocondensation of chalcones with thiosemicarbazide. koyauniversity.org Chalcones, which are α,β-unsaturated ketones, can be prepared with a furan ring. The subsequent reaction with thiosemicarbazide in a basic medium, such as sodium hydroxide (B78521) in ethanol (B145695), yields 5-aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides in excellent yields. koyauniversity.orgajgreenchem.com This one-pot procedure is an efficient method for accessing these important heterocyclic systems. koyauniversity.org

The synthesis of thiazolidin-4-one derivatives also utilizes furan-carbothioamide precursors. A standard method involves the reaction of a carbothioamide derivative with an α-haloester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base like sodium acetate (B1210297). synarchive.comsphinxsai.com This reaction proceeds via reflux in a solvent like ethanol to yield the corresponding furan-containing thiazolidinone hybrids. synarchive.com For example, reacting 2-((1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-N-(p-tolyl)hydrazine-1-carbothioamide with ethyl bromoacetate produces the corresponding thiazolidin-4-one derivative in high yield. synarchive.com

Table 2: Synthesis of Furan-Pyrazoline and Furan-Thiazolidinone Derivatives

Formation of Fused Heterocyclic Compounds

Furan-carbothioamide derivatives are also instrumental in the synthesis of fused heterocyclic systems, where multiple rings share edges. One notable example is the formation of pyrano[2,3-d]thiazole derivatives. nih.gov This synthesis can be achieved by reacting a thiazolone intermediate, itself derived from a furan-carbothioamide, with an arylidene malononitrile. researchgate.netnih.gov The reaction, typically catalyzed by a base like piperidine (B6355638) in boiling ethanol, leads to the construction of the fused pyran ring onto the thiazole core. acs.orgrroij.com This multicomponent strategy is an efficient way to build molecular complexity and access these biologically relevant fused structures. rroij.com

Reaction Mechanisms and Pathways in this compound Synthesis

The synthetic transformations involving this compound derivatives are governed by several fundamental reaction mechanisms.

Thiazole and Thiazolidinone Synthesis: The formation of thiazole rings via the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone in an SN2 reaction. chemhelpasap.comnih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event that results in the aromatic thiazole ring. chemhelpasap.com The synthesis of thiazolidinones follows a similar initial pathway, with the thioamide's sulfur atom attacking the α-carbon of an ethyl chloroacetate molecule, followed by cyclization through nucleophilic attack by the nitrogen atom. nih.govresearchgate.net

Pyrazoline Synthesis: The formation of pyrazolines from chalcones and thiosemicarbazide is proposed to proceed via a cyclocondensation reaction. koyauniversity.org The mechanism can follow a Claisen or Michael pathway. koyauniversity.orgkoyauniversity.org In a common pathway, the terminal nitrogen of thiosemicarbazide acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (Michael addition). ajgreenchem.comajgreenchem.com This is followed by an intramolecular cyclization, where the other nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the stable 4,5-dihydropyrazole ring. ajgreenchem.com

Thiadiazole Synthesis: The cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles in the presence of an acid involves an initial nucleophilic attack from the nitrogen of the thiosemicarbazide onto the carbonyl carbon of an acid or its derivative. sbq.org.br This is followed by cyclization, where the sulfur atom attacks the newly formed electrophilic center, and dehydration steps lead to the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Pyrano[2,3-d]thiazole Synthesis: The formation of these fused systems often involves a Knoevenagel condensation as a key step. rroij.com An active methylene (B1212753) compound, such as a thiazolone derivative, reacts with an aldehyde (or an arylidene malononitrile) in the presence of a base. This is followed by an intramolecular Michael-type addition and cyclization to construct the pyran ring fused to the existing thiazole structure. rroij.com

Reactivity of the Carbothioamide Functional Group

The carbothioamide group (-C(=S)NH2) is a key player in the reactivity of this compound. Its unique electronic and structural features allow it to participate in various chemical transformations.

Tautomerism and Isomerization Phenomena

The carbothioamide group can exist in tautomeric forms, primarily the thione and thiol forms. In the thione form, a carbon-sulfur double bond is present, while the thiol form features a carbon-nitrogen double bond and a sulfur-hydrogen single bond. The thione form is generally the predominant tautomer in neutral solutions and in the solid state. researchgate.net However, the thiol form can play a significant role in certain reactions, particularly in processes involving proton transfer and hydrogen bonding. researchgate.net This tautomeric equilibrium is crucial as it can influence the compound's biological activity and reactivity in various chemical processes. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in this compound exhibits both nucleophilic and electrophilic character. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, particularly in reactions with electrophiles. Conversely, the carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles.

The reactivity of the thiocarbonyl group is central to many synthetic transformations. For instance, the sulfur atom's nucleophilicity is exploited in the synthesis of various heterocyclic compounds. Thioamides are known to be valuable intermediates in the preparation of heterocycles. researchgate.net

Reactivity of the Furan Ring in this compound Conjugates

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the carbothioamide substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Furan is significantly more reactive towards electrophilic substitution than benzene (B151609). derpharmachemica.comderpharmachemica.comresearchgate.net The substitution pattern is directed by the existing substituent on the furan ring. In this compound, the carbothioamide group's electronic effects will influence the position of incoming electrophiles. While specific studies on this compound are limited, related furan derivatives provide insight. For example, in Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution, benzene can react with compounds like 1,2,3-trichlorocycloprop-2-en-1-ylium aluminum(III) chloride to form new carbon-carbon bonds. rsc.org

Cycloaddition Reactions and Pericyclic Processes

The furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene. derpharmachemica.comderpharmachemica.com These reactions are valuable for the construction of complex polycyclic systems. The intramolecular Diels-Alder (IMDA) reaction of furan derivatives has been investigated for the synthesis of various tricyclic systems. researchgate.net The stereochemical outcome of these reactions can often be controlled, leading to the formation of a single diastereomer. researchgate.net The reactivity in these cycloadditions can be influenced by substituents on the furan ring.

Derivatization Reactions and Functional Group Interconversions

The carbothioamide group of this compound is a versatile handle for a wide array of derivatization reactions and functional group interconversions. These transformations are crucial for synthesizing new compounds with potentially enhanced biological activities or different physicochemical properties.

One of the most common reactions of thioamides is their use in the synthesis of thiazole derivatives. For example, the reaction of a carbothioamide with α-haloketones, such as phenacyl bromide, is a well-established method for constructing the thiazole ring. nih.govacs.org These reactions typically proceed via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.

Thioamides can also be converted into other functional groups. For instance, they can be transformed into their corresponding amides. The carbothioamide can also be involved in the formation of other heterocyclic rings, such as 1,3,4-thiadiazoles. nih.gov The reaction of thioamides with hydrazonoyl halides is a common route to synthesize 1,3,4-thiadiazole derivatives. mdpi.com

The following table summarizes some of the key derivatization reactions of carbothioamides, which are applicable to this compound.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Carbothioamide | α-Haloketone (e.g., Phenacyl bromide) | Thiazole | nih.govacs.org |

| Carbothioamide | Hydrazonoyl halide | 1,3,4-Thiadiazole | mdpi.com |

| Carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Thiazole derivative | nih.gov |

| Carbothioamide | Ethyl chloroacetate | Thiazolidinone derivative | nih.govresearchgate.net |

| Carbothioamide | Chloroacetone | Thiazole derivative | nih.govresearchgate.netnih.gov |

| Carbothioamide | Carbon disulfide, Potassium hydroxide | 1,3,4-Oxadiazole-2-thiol | nih.gov |

Stability and Degradation Pathways of this compound Derivatives

Derivatives of this compound can undergo several degradation pathways, primarily involving hydrolysis, oxidation, and photodegradation. The specific pathway and the resulting products are highly dependent on the reaction conditions and the nature of the substituents on the furan ring and the thioamide nitrogen.

Hydrolytic Degradation:

Under acidic or basic conditions, the amide linkage in furan-3-carboxamide derivatives can be hydrolyzed to yield the corresponding furan-3-carboxylic acid and an amine. nsps.org.ng While thioamides are generally more stable towards hydrolysis, this pathway can still occur, particularly under harsh conditions. The electron-donating nature of the furan ring can influence the rate of hydrolysis.

Oxidative Degradation:

Oxidation is a major degradation pathway for this compound derivatives. The furan ring is susceptible to oxidation, which can lead to ring-opened products. mdpi.com Photo-oxidation, in the presence of light and a photosensitizer, can generate reactive electrophilic species from the furan moiety. mdpi.com

The thioamide group is also a primary site for oxidation. The sulfur atom can be oxidized to form sulfoxides, which may alter the biological activity and reactivity of the molecule. smolecule.com Further oxidation can lead to the formation of the corresponding carboxamide. In some bacterial degradation pathways, thioamides are metabolized through consecutive oxygenations of the sulfur atom, leading to intermediates that readily hydrolyze. smolecule.com

Thermal and Photochemical Degradation:

Thermal stress can induce degradation of furan derivatives. For instance, some lanthanide complexes of hydrazinecarbothioamide ligands have shown thermal stability beyond 400°C. nsps.org.ng The photochemical stability of furan derivatives is also a consideration. The incorporation of certain structural features, such as an arylidene moiety, has been shown to significantly improve the photostability of furanone analogues. nih.gov Conversely, some furan-containing compounds are known to undergo photodegradation. uni-mainz.de

The stability and degradation of this compound derivatives are influenced by the interplay of the furan and thioamide functionalities. The following table summarizes the potential degradation pathways and the conditions under which they may occur.

| Degradation Pathway | Moiety Involved | Conditions | Potential Products |

| Hydrolysis | Carbothioamide | Acidic or Basic | Furan-3-carboxylic acid, Amine, Hydrogen sulfide |

| Oxidation | Furan Ring | Oxidizing agents, Light/Photosensitizer | Ring-opened products |

| Oxidation | Thioamide | Oxidizing agents | Sulfoxides, Carboxamides |

| Photodegradation | Furan Ring | UV/Visible Light | Various decomposition products |

Table 1: Potential Degradation Pathways for this compound Derivatives

It is important to note that the specific degradation products and the kinetics of these pathways will be highly dependent on the specific derivative and the reaction environment. Further research is needed to fully elucidate the complex degradation profiles of this class of compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly FT-IR, serves as a rapid and effective tool for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, producing a unique "fingerprint" that aids in structural confirmation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. In the analysis of furan-based carbothioamide derivatives, FT-IR spectra provide clear evidence for key structural components.

For instance, the IR spectrum of a pyrano[2,3-d]thiazole derivative containing a furan-tolyl-dihydro-1H-pyrazol-1-yl moiety showed distinct absorption bands corresponding to the amine (NH₂) group at 3388 and 3175 cm⁻¹. nih.gov Similarly, in the analysis of 1-(4-(3-(Fur-2-yl)acryloyl)phenyl)-3-phenylthiourea, a related structure containing a furan (B31954) ring and a thiourea (B124793) group (a close relative of carbothioamide), characteristic peaks for the N-H bonds were observed at 3316 and 3235 cm⁻¹, while the carbonyl (C=O) stretch appeared at 1642 cm⁻¹. clockss.org

Table 1: Selected FT-IR Data for Furan-Containing Thiourea/Carbothioamide Derivatives

| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| 5-amino-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-7-phenyl-7H-pyrano[2,3-d]thiazole-6-carbonitrile | NH₂ | 3388, 3175 | nih.gov |

| 1-(4-(3-(Fur-2-yl)acryloyl)phenyl)-3-phenylthiourea | NH | 3316, 3235 | clockss.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and their connectivity.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In furan-containing structures, the protons on the furan ring have characteristic chemical shifts. For example, in a study of 1-(4-(3-(Fur-2-yl)acryloyl)phenyl)-3-phenylthiourea, the furan protons appeared as distinct signals: a triplet for furan-H4 at δ 6.64 ppm and doublets for furan-H3 and furan-H5 at δ 6.82 ppm and δ 8.08 ppm, respectively. clockss.org The protons of the N-H groups in the thiourea moiety were also identifiable as singlets at δ 12.24 and δ 12.84 ppm. clockss.org

In another example, the ¹H NMR spectrum of Ethyl 2-ethoxy-5-(N-morpholinothiocarbonyl)furan-3-carboxylate showed a singlet for the furan proton at δ 7.16 ppm. mathnet.ru

Table 2: Representative ¹H NMR Data for Furan-Carbothioamide Derivatives

| Compound Name | Proton | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Source |

|---|---|---|---|---|

| 1-(4-(3-(Fur-2-yl)acryloyl)phenyl)-3-phenylthiourea | furan-H4 | 6.64 | t, J = 1.8 | clockss.org |

| furan-H3 | 6.82 | d, J = 3.4 | clockss.org | |

| furan-H5 | 8.08 (in multiplet) | m | clockss.org | |

| NH | 12.24 | s | clockss.org | |

| NH | 12.84 | s | clockss.org |

¹³C NMR spectroscopy maps the carbon framework of a molecule. A key signal in the characterization of carbothioamides is the resonance of the thiocarbonyl carbon (C=S). In Ethyl 2-ethoxy-5-(N-morpholinothiocarbonyl)furan-3-carboxylate, this carbon appeared significantly downfield at δ 183.97 ppm. mathnet.ru The carbons of the furan ring were also assigned, with C(5) at δ 140.30 ppm and C(4)H at δ 120.30 ppm. mathnet.ru For the related thiourea derivative, 1-(4-(3-(Fur-2-yl)acryloyl)phenyl)-3-phenylthiourea, the thiocarbonyl carbon was found at δ 177.12 ppm, with furan carbons appearing at δ 111.37, 113.41, 146.25, and 150.86 ppm. clockss.org

Table 3: Representative ¹³C NMR Data for Furan-Carbothioamide Derivatives

| Compound Name | Carbon | Chemical Shift (δ ppm) | Source |

|---|---|---|---|

| Ethyl 2-ethoxy-5-(N-morpholinothiocarbonyl)furan-3-carboxylate | C=S | 183.97 | mathnet.ru |

| C(2) | 161.59 | mathnet.ru | |

| C(5) | 140.30 | mathnet.ru | |

| C(4)H | 120.30 | mathnet.ru | |

| C(3) | 94.97 | mathnet.ru | |

| 1-(4-(3-(Fur-2-yl)acryloyl)phenyl)-3-phenylthiourea | C=S (thiourea) | 177.12 | clockss.org |

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. For example, the ¹H-¹H COSY spectrum would show a cross-peak between adjacent protons on a side chain, confirming their connectivity. mdpi.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is used to definitively assign which proton is attached to which carbon. mdpi.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most informative experiments, revealing correlations between protons and carbons that are two or three bonds apart. rsc.org This is essential for connecting different fragments of a molecule. For instance, in the structural elucidation of pyrazoline carbothioamides, HMBC spectra showed correlations from N-H protons to carbons in the aromatic rings, and from pyrazoline ring protons to the thiocarbonyl carbon (C=S), confirming the complete assembly of the molecule. mdpi.com These techniques are vital for piecing together the furan ring, the carbothioamide group, and any other substituents. semanticscholar.orgmdpi.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. In the analysis of furan-carbothioamide derivatives, MS confirms the elemental composition and helps to verify the structure.

The mass spectrum of Ethyl 2-ethoxy-5-(N-morpholinothiocarbonyl)furan-3-carboxylate showed a strong molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 313, confirming its molecular weight. mathnet.ru Similarly, a pyrazoline carbothioamide derivative containing a thienyl group instead of furan displayed a molecular ion peak [M]⁺ at m/z 418. ekb.eg

Analysis of the fragmentation patterns provides further structural proof. The fragmentation of these molecules often involves the loss of side chains or stable neutral molecules. preprints.orgnih.gov For example, the mass spectra of copper complexes with thiosemicarbazones show significant peaks corresponding to the ligand fragment [L]⁺, which results from the loss of the metal ion. preprints.org This type of fragmentation analysis helps to confirm the identity of different structural units within the molecule.

Table 4: Selected Mass Spectrometry Data for Furan-Related Carbothioamide Derivatives

| Compound Name | Ion Type | m/z | Relative Intensity (%) | Source |

|---|---|---|---|---|

| Ethyl 2-ethoxy-5-(N-morpholinothiocarbonyl)furan-3-carboxylate | [M]⁺ | 313 | 100 | mathnet.ru |

| 1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide | [M]⁺ | 418 | 100 | ekb.eg |

| [M+1]⁺ | 419 | 29 | ekb.eg |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For furan-3-carbothioamide (B1273073) (C₅H₅NOS), the theoretical composition can be calculated based on its atomic weights. This calculated data is then compared against experimentally determined values obtained from elemental analysis instrumentation. A close correlation between the theoretical and found values provides strong evidence for the compound's purity and affirms its molecular formula.

For instance, in the characterization of related furan-carboxamide bearing thiazole (B1198619), the elemental analysis provided a direct comparison between calculated and found percentages, showing a high degree of accuracy. iucr.org A similar level of concordance is expected for pure this compound, as illustrated in the hypothetical data below.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 47.26 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 3.97 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.02 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.59 |

| Sulfur | S | 32.07 | 1 | 32.07 | 25.23 |

| Total | | | | 127.18 | 100.00 |

Note: The data in this table is theoretical and for illustrative purposes.

Experimental validation for newly synthesized compounds, such as various heterocyclic derivatives prepared from furan-containing precursors, consistently relies on elemental analysis to confirm their proposed structures. researchgate.netclockss.org

**4.5. Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

The initial and often most challenging step in SC-XRD is the cultivation of a high-quality single crystal. For furan-carbothioamide derivatives and related compounds, a common and effective method is slow evaporation of a saturated solution. iucr.org Solvents such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) are frequently employed. iucr.orgmdpi.com The process involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly and undisturbed over several days, which can promote the formation of well-ordered crystals suitable for diffraction experiments. iucr.org

Once crystals are formed, their quality is assessed, typically using an optical microscope, to select a specimen with smooth faces, uniform shape, and no visible cracks or defects. The selected crystal is then mounted for the diffraction experiment.

X-ray diffraction data for furan-thioamide derivatives are collected using a diffractometer equipped with a specific radiation source, commonly Mo Kα or Cu Kα. iucr.orgmathnet.ru The crystal is maintained at a low temperature, often around 100 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. iucr.orgresearchgate.net

The diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. For example, a study on N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide (UC-781) revealed an orthorhombic crystal system with the space group Pcab. nih.gov The collected data undergoes refinement using specialized software to solve and refine the crystal structure. iucr.org

Table 2: Representative Crystallographic Data for a this compound Derivative (UC-781)

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide | nih.gov |

| Formula | C₁₇H₁₈ClNO₂S | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pcab | nih.gov |

| a (Å) | 8.1556(7) | nih.gov |

| b (Å) | 17.658(2) | nih.gov |

| c (Å) | 23.609(2) | nih.gov |

| V (ų) | 3404.1(6) | nih.gov |

SC-XRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In furan-containing compounds, the furan ring is typically planar or nearly planar. iucr.org The carbothioamide group (-CSNH₂) also exhibits a degree of planarity, though the orientation of this group relative to the furan ring can vary depending on steric and electronic factors. evitachem.com For instance, in a related isatin-derived carbothioamide, the dihedral angle between the two main ring systems was found to be minimal at 2.72 (7)°, indicating a nearly coplanar arrangement. iucr.org The analysis of these geometric parameters is crucial for understanding the molecule's shape and potential interaction sites. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In carbothioamides, hydrogen bonding is a dominant feature. The N-H protons of the thioamide group are effective hydrogen bond donors, while the sulfur atom is a common acceptor, leading to the formation of N-H···S hydrogen bonds. mdpi.com These interactions can link molecules into dimers or extended chains. iucr.org

In the crystal structure of the this compound derivative UC-781, molecules are linked by intermolecular hydrogen bonds between the NH and thio groups, arranging themselves into a herringbone-like structure. nih.gov Other interactions, such as C-H···O and C-H···S hydrogen bonds, also play a significant role in stabilizing the crystal structures of related thioamides. researchgate.netmdpi.com In furan derivatives, π-π stacking interactions between adjacent furan rings can further influence the packing motif. mdpi.com

Analysis of Molecular Conformation and Geometry

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. acs.org The analysis maps the different types of close contacts on a three-dimensional surface around the molecule, and the corresponding two-dimensional "fingerprint plot" provides a quantitative summary of these interactions. mdpi.com

A Hirshfeld analysis performed on a nickel(II) complex containing a furan-carbothioamide ligand showed that the most significant contacts were H···H, C···H/H···C, O···H/H···O, and S···H/H···S. iucr.orgresearchgate.net The high percentage of H···H contacts is common in organic molecules, while the other contacts directly correspond to specific hydrogen bonds and van der Waals forces that stabilize the crystal lattice. iucr.orgacs.orgresearchgate.net These quantitative insights are critical for understanding the nature and strength of the forces driving supramolecular assembly. mdpi.com

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Furan-Carbothioamide Complex

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 37.7 | iucr.orgresearchgate.net |

| C···H/H···C | 14.6 | iucr.orgresearchgate.net |

| O···H/H···O | 11.5 | iucr.orgresearchgate.net |

Note: Data is for bis{(Z)-N′-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II) and is illustrative of the types of contacts expected.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(thiazol-2-yl)furan-2-carboxamide |

| N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide (UC-781) |

| (E)-2-(furan-2-ylmethylene)hydrazine-1-carbothioamide |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide |

| Furan-2,5-dicarboxamide |

dnorm Surfaces and Shape Index Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. The dnorm surface, which is a normalized contact distance, is particularly insightful. It is calculated from de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms.

For furan-containing thioamides, the dnorm surface typically reveals key interaction points. Red regions on the dnorm surface indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, while blue regions signify longer contacts. In analogous furan-carboxamide and furan-carbothioamide structures, prominent red spots are often observed corresponding to N–H···O, N–H···S, and sometimes C–H···O or C–H···S hydrogen bonds, which are critical in stabilizing the crystal packing. conicet.gov.arresearchgate.net

Fingerprint Plots for Quantitative Interaction Contributions

While dnorm and shape index maps provide a qualitative and visual understanding of intermolecular contacts, two-dimensional (2D) fingerprint plots offer a quantitative summary of the interactions on the Hirshfeld surface. These plots represent de versus di, and the distribution of points provides a detailed fingerprint of all intermolecular contacts. The plots can be deconstructed to show the relative contributions of specific atom-pair contacts to the total Hirshfeld surface area.

For related acyl thiourea compounds containing a furan ring, the analysis of fingerprint plots has revealed the dominant role of specific interactions. conicet.gov.artandfonline.com For instance, in N-([1,1′-biphenyl]-2-ylcarbamothioyl)furan-2-carboxamide, H···H contacts were found to be the most significant contributor to the crystal packing, followed by C···H/H···C interactions. tandfonline.com In a different study on a thiophene-containing analogue, H···S/S···H and H···Cl/Cl···H contacts were also major contributors, demonstrating how different substituents can alter the packing environment. tandfonline.com

A hypothetical analysis for this compound would be expected to show significant contributions from the following interactions:

H···H contacts: Typically, these are the most abundant interactions due to the high proportion of hydrogen atoms on the molecular surface.

H···S/S···H contacts: These are characteristic of thioamides and represent N–H···S hydrogen bonds or weaker C–H···S interactions, appearing as distinct "wings" or spikes on the fingerprint plot.

O···H/H···O contacts: These would correspond to interactions involving the furan ring's oxygen atom or potential C–H···O bonds.

C···H/H···C contacts: These represent van der Waals interactions and can also include C–H···π interactions involving the furan ring.

The precise percentage contribution of each interaction type provides a quantitative ranking of their importance in the crystal packing. This data is invaluable for crystal engineering and for understanding the structure-property relationships of the material.

Below is an illustrative data table based on findings for analogous furan-thioamide compounds, which could be expected to be similar for this compound upon experimental determination.

| Interaction Type | Hypothetical Percentage Contribution (%) |

| H···H | 35 - 45 |

| H···S/S···H | 15 - 25 |

| C···H/H···C | 10 - 20 |

| O···H/H···O | 5 - 15 |

| N···H/H···N | < 5 |

| C···C | < 5 |

| Other | < 5 |

Computational and Theoretical Investigations of Furan 3 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Furan-3-carbothioamide (B1273073). These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. google.com For this compound, DFT calculations, often using hybrid functionals like B3LYP or PBE0 combined with a suitable basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.netbohrium.com

The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. medcraveonline.com This optimized structure is crucial as it represents the most probable conformation of the molecule in the gaseous phase and serves as the foundation for calculating other properties. semanticscholar.org The calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the furan (B31954) ring and the orientation of the carbothioamide group are of particular interest. Discrepancies between calculated values and experimental data, if available, are typically small and can often be attributed to the fact that calculations are performed for an isolated molecule in the gas phase, whereas experimental data is often from the solid state where intermolecular forces are present. semanticscholar.org

Table 1: Representative Calculated Geometric Parameters for this compound (Optimized using DFT/B3LYP) Note: The data in this table is representative and based on typical values for similar furan and thioamide structures found in computational studies. Actual values would be subject to the specific level of theory and basis set used.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C-N (thioamide) | ~1.36 Å |

| Bond Length | C-C (ring-substituent) | ~1.48 Å |

| Bond Angle | N-C-S | ~125° |

| Bond Angle | O-C-C (furan ring) | ~110° |

| Dihedral Angle | O-C-C-C (furan ring) | ~0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. scielo.br

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability. A higher EHOMO value suggests a better electron donor. Conversely, the energy of the LUMO (ELUMO) is associated with the electron affinity, and a lower ELUMO value indicates a better electron acceptor. tandfonline.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.netbohrium.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the thioamide group and the furan ring, while the LUMO may be distributed over the C=S bond and the aromatic system.

Table 2: Representative Calculated Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and depend on the computational method and solvent model used.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Moderate electron-donating ability |

| ELUMO | -1.5 to -2.5 | Moderate electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | High chemical stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with the familiar concepts of lone pairs, core pairs, and bonding/antibonding pairs. joaquinbarroso.com This method is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net

Table 3: Representative NBO Analysis for Key Electronic Delocalizations in this compound Note: This table presents hypothetical but plausible interactions and stabilization energies based on NBO analysis of similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(S) | π(C-N) | ~25-35 | Lone pair delocalization contributing to thioamide resonance |

| LP(O) | π(C=C)furan | ~15-25 | Lone pair delocalization within the furan ring |

| π(C=C)furan | π*(C=S) | ~5-10 | π-conjugation between the ring and the substituent |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. tandfonline.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. semanticscholar.org These areas usually correspond to the locations of lone pairs on electronegative atoms. In this compound, the most negative regions are expected around the sulfur and oxygen atoms. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. tandfonline.com These are typically found around the hydrogen atoms, particularly the N-H protons of the thioamide group. Green areas represent neutral or zero potential. The MEP surface provides a clear, intuitive guide to the molecule's reactive sites. researchgate.netrsc.org

Computational methods can be used to predict the Nonlinear Optical (NLO) properties of molecules, which is crucial for their application in optoelectronics and photonics. researchgate.net The key parameters for NLO activity are the first hyperpolarizability (β) and the total molecular dipole moment (μ). Molecules with significant NLO properties often possess a strong donor-acceptor framework, leading to a large change in dipole moment upon excitation. dntb.gov.ua

For this compound, the furan ring can act as an electron-donating group, while the carbothioamide moiety can function as an electron-accepting group. This intramolecular charge transfer character suggests that the molecule could exhibit NLO properties. dntb.gov.ua DFT calculations can provide values for the dipole moment and the components of the hyperpolarizability tensor. A large calculated value for the first hyperpolarizability (β) would indicate that this compound is a promising candidate for NLO materials. bohrium.comdntb.gov.ua

Table 4: Representative Calculated NLO Properties for this compound Note: The data is illustrative. The magnitude of NLO properties is highly dependent on the molecular structure and the computational method.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~4-6 Debye |

| First Hyperpolarizability (βtot) | Order of 10-30 esu |

Theoretical calculations can also determine various thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G). nsps.org.ng These parameters are typically calculated from the vibrational frequencies obtained from a DFT frequency analysis at a specific temperature and pressure.

These thermodynamic functions provide insight into the stability of the molecule and the spontaneity of reactions in which it might participate. nsps.org.ng For example, the heat of formation can be calculated to assess the molecule's stability relative to its constituent elements. The entropy value reflects the degree of disorder in the system. These computed parameters are valuable for understanding the molecule's behavior under different thermodynamic conditions. researchgate.net

Table 5: Representative Calculated Thermodynamic Parameters for this compound at 298.15 K and 1 atm Note: These values are for a single molecule in the gas phase and are based on typical results from DFT frequency calculations.

| Parameter | Representative Calculated Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | ~55-60 |

| Enthalpy (H) (kcal/mol) | ~65-70 |

| Entropy (S) (cal/mol·K) | ~80-90 |

| Gibbs Free Energy (G) (kcal/mol) | ~40-45 |

Prediction of Nonlinear Optical (NLO) Properties

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern drug discovery, enabling the visualization and analysis of molecular interactions at an atomic level.

Molecular Docking for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a target protein.

Studies on furan-containing compounds have utilized molecular docking to explore their interactions with various biological targets. For instance, derivatives of furan-3-carboxamide (B1318973) have been docked against neuroinflammatory targets like High Mobility Group Box 1 (HMGB1) proteins (2LY4 and 4QR9). researchgate.net These in-silico investigations revealed notable binding interactions, guiding the selection of compounds for synthesis and further biological evaluation. researchgate.net Similarly, furan-pyrazole hybrids have been docked against the same neuroinflammatory targets, with some compounds showing good binding interactions. researchgate.net

In the context of antimicrobial research, furan derivatives have been docked with the DNA gyrase B crystal structure. nih.gov These studies have shown that the compounds can have good binding energy and interact with key amino acids in the active site, similar to known inhibitors. nih.gov

Furthermore, molecular docking has been employed to study the insecticidal potential of furan derivatives. researchgate.net By docking these compounds into the active site of target proteins, researchers can predict binding interactions that may correlate with their insecticidal activity. researchgate.net The docking scores and interaction modes, such as hydrogen bonding, help in understanding the structure-activity relationship. clockss.org

Conformational Landscape Analysis

The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For furan derivatives, conformational properties have been investigated using methods like X-ray crystallography, nuclear magnetic resonance (NMR), and ab-initio molecular orbital calculations. rsc.org These studies have revealed that the orientation of substituents, such as an aroyl group relative to the furan ring, can exist in different conformations, for example, an O,O-trans or O,O-cis type. rsc.org The preferred conformation can be influenced by factors like packing forces in the crystal lattice. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds.

Several QSAR studies have been conducted on furan derivatives to understand the relationship between their structural features and biological activities. For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to diacylurea and diacylhydrazine derivatives containing a furan moiety to understand their insecticidal activity. sioc-journal.cnsioc-journal.cn These studies generate 3D contour maps that provide insights into how steric and electrostatic fields of the molecules influence their activity, guiding further structural optimization. sioc-journal.cnsioc-journal.cn

QSAR investigations have also been applied to furan-3-carboxamides to correlate their physicochemical parameters with antimicrobial activity. nih.gov Similarly, 2D-QSAR models have been developed for nitrofuran analogues to understand their antitubercular activity, identifying key descriptors and structural fragments essential for their action. aimspress.com For corrosion inhibition, QSAR models have been developed for furan derivatives to establish a relationship between their molecular structure and their efficiency as corrosion inhibitors. digitaloceanspaces.comelectrochemsci.org

The following table summarizes some of the key findings from QSAR studies on furan derivatives:

| QSAR Model | Biological Activity | Key Findings |

| CoMFA/CoMSIA | Insecticidal | Steric and H-bonding donor fields are important for activity. sioc-journal.cn |

| CoMFA | Insecticidal | Steric and electrostatic fields influence larvicidal activity. sioc-journal.cn |

| 2D-QSAR | Antitubercular | Presence of a nitro-substituted furan ring is essential for activity. aimspress.com |

| QSPR | Corrosion Inhibition | Identified key molecular descriptors related to inhibition efficiency. digitaloceanspaces.com |

| Penalized MLR | Corrosion Inhibition | Selected significant molecular descriptors for predicting inhibition. electrochemsci.org |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico methods are increasingly used to predict the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of drug candidates early in the discovery process.

Computational Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational tools are available to predict these properties.

For furan derivatives, in silico ADMET prediction has been utilized to assess their potential as orally bioavailable drugs. nih.govresearchgate.net Tools like SwissADME and Osiris property explorer can compute drug-likeness and toxicity properties. researchgate.net Studies on thiazole (B1198619) Schiff base derivatives containing a furan ring have shown that these compounds are predicted to have good oral bioavailability. nih.govresearchgate.net Similarly, ADMET analysis of pyrimidine-furan derivatives predicted favorable pharmacokinetics. nih.gov

The following table presents a hypothetical ADMET profile for a generic this compound derivative based on common predictions for similar structures:

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good absorption from the gut. |

| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited or moderate access to the central nervous system. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences renal clearance pathway. |

| Toxicity | ||

| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. |

Note: This table is illustrative and actual values would need to be calculated for specific molecules.

Molecular Similarity Analysis for Scaffold Prioritization

Molecular similarity analysis is a technique used to compare the structural similarity of molecules. It is often used in virtual screening to identify novel compounds with potential biological activity based on their similarity to known active compounds. This helps in prioritizing which molecular scaffolds to pursue for synthesis and testing.

In the context of furan-containing compounds, molecular similarity can be used to guide the design of new derivatives. clockss.org For example, if a particular furan-based scaffold shows promising activity in a biological assay, molecular similarity searching can be used to identify other commercially available or synthetically accessible compounds with a similar scaffold, which can then be tested to expand the structure-activity relationship data. clockss.org This approach was implicitly used in a study where a library of furan-chalcone and furylpyrazole hybrids was synthesized and tested for antitumor activity, with the initial scaffolds being selected based on the known biological activities of chalcones and pyrazoles. clockss.org

Prediction of Enzyme Inhibition Profiles

Computational and theoretical methods are pivotal in modern drug discovery for the early prediction of the biological activities of novel compounds. For this compound, in silico studies are instrumental in forecasting its potential interactions with various enzyme targets, thereby guiding further experimental validation. However, based on currently available research, specific and comprehensive enzyme inhibition profiling for this compound through wide-panel computational screening has not been extensively reported.

The existing body of computational research tends to focus on derivatives of furan, carbothioamide, or related heterocyclic structures, rather than this compound as a standalone entity. These studies often employ molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses to predict the binding affinities and inhibitory potentials of these derivatives against specific enzymes.

For instance, various furan-containing compounds have been computationally evaluated as potential inhibitors of enzymes such as urease and DNA gyrase. Molecular docking studies on these derivatives have elucidated potential binding modes within the active sites of these enzymes, identifying key amino acid residues involved in the interactions. Similarly, carbothioamide derivatives have been the subject of computational investigations for their potential to inhibit enzymes like acetylcholinesterase and vascular endothelial growth factor receptor-2 (VEGFR-2).

While these studies provide valuable insights into the inhibitory potential of the broader class of furan and carbothioamide-containing molecules, direct extrapolation of these findings to predict a specific enzyme inhibition profile for this compound is not scientifically rigorous without dedicated computational screening of the compound itself.

To generate a predicted enzyme inhibition profile for this compound, a typical computational workflow would involve:

Target Identification: Utilizing bioinformatics tools and databases to identify potential enzyme targets based on structural similarity to known enzyme inhibitors.

Molecular Docking: Docking the 3D structure of this compound into the crystal structures of a wide array of enzymes to predict binding affinities and modes.

Pharmacophore Modeling: Developing pharmacophore models based on the structural features of this compound to screen for potential enzyme targets that share complementary features.

Machine Learning and QSAR: Employing predictive models trained on large datasets of known enzyme inhibitors to estimate the probability of this compound inhibiting various enzymes.

Without the results of such specific computational studies for this compound, a detailed and scientifically accurate prediction of its enzyme inhibition profile remains speculative. Future computational research focusing directly on this compound is necessary to elucidate its potential as an enzyme inhibitor and to guide its development in medicinal chemistry.

Table of Predicted Enzyme Interactions for this compound Analogs

The following table summarizes findings from computational studies on compounds structurally related to this compound, highlighting the types of enzymes they are predicted to inhibit. It is crucial to note that these are not direct predictions for this compound itself.

| Compound Class | Predicted Target Enzyme(s) | Computational Method(s) Used | Reference |

| Furan-containing hybrids | DNA gyrase | Molecular Docking | ijper.orgnih.gov |

| Furan-3-carboxamide derivatives | Neuroinflammatory targets (HMGB1) | Molecular Docking | researchgate.net |

| Carbothioamide derivatives | Urease, Acetylcholinesterase, VEGFR-2 | Molecular Docking, QSAR | nih.govacs.orgresearchgate.net |

Research Applications and Biological Activities of Furan 3 Carbothioamide

Applications in Medicinal Chemistry Research

The inherent chemical properties of the furan (B31954) ring, combined with the versatile reactivity of the carbothioamide group, make this heterocyclic system a valuable starting point for drug discovery and development.

The furan-3-carbothioamide (B1273073) core structure is a recognized pharmacophore utilized in the design of new lead compounds for various therapeutic targets. researchgate.netsmolecule.com The furan nucleus is an important structural fragment for many pharmacologically active compounds. researchgate.netderpharmachemica.com Researchers have synthesized and evaluated numerous derivatives, demonstrating the scaffold's versatility. For instance, a series of molecular hybrids incorporating furan and pyrazole (B372694) moieties were designed and synthesized as potential anti-neuroinflammatory agents. researchgate.net These compounds were developed by reacting pyrazole-carbothioamides with furanyl acetamides, and subsequent in-vitro screening showed that several derivatives could suppress key inflammatory markers. researchgate.net

The furan scaffold itself is found in compounds investigated for a multitude of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. derpharmachemica.comresearchgate.net Derivatives are often created through the chemical modification of the carbothioamide group or by substitutions on the furan ring, allowing for the fine-tuning of their pharmacological profiles. nih.gov The synthesis of new furan-3-carboxamides and their subsequent biological evaluation is a common strategy in the search for novel drug candidates. nih.gov

A significant area of research for this compound derivatives is their ability to act as enzyme inhibitors. By interacting with the active sites of specific enzymes, these compounds can modulate biological pathways implicated in various diseases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase receptor that plays a major role in angiogenesis, the formation of new blood vessels. benthamdirect.commdpi.com The inhibition of VEGFR-2 is a well-established strategy in cancer therapy to halt tumor growth and metastasis. benthamdirect.comresearchgate.net The main structural features of many VEGFR-2 inhibitors include a heterocyclic head part, and furan rings have been identified as suitable for this role. mdpi.com

Research into new anti-proliferative agents has involved the synthesis of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives designed to target VEGFR-2. benthamdirect.comresearchgate.net In one such study, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors. researchgate.net Among these, a derivative featuring a furan-2-ylmethylene moiety was assessed through molecular docking, which predicted favorable binding energies against the VEGFR tyrosine kinase domain. researchgate.net This highlights the potential of incorporating the furan structure into scaffolds aimed at VEGFR-2 inhibition.

| Compound Name | Target | Docking Binding Energy (kcal/mol) | In Vitro IC50 (HepG2 cells) | Reference Compound (IC50) |

|---|---|---|---|---|

| 5-bromo-N′-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -8.2 | Not specified for this specific derivative | Sorafenib (6.2 μM) |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications, including the treatment of glaucoma. researchgate.netnih.gov Heterocyclic sulfonamides are known potent inhibitors of several CA isozymes. nih.gov

Studies have reported on new sulfonamides that incorporate furan-carboxamide moieties. nih.gov Some of these compounds demonstrated very effective inhibition of CA II and CA IV, with binding affinities in the low nanomolar range. nih.gov Due to their potent inhibitory activity, derivatives containing furan-carboxamide groups have been formulated as aqueous suspensions and have shown effective and long-lasting reduction of intraocular pressure in animal models, outperforming established drugs like dorzolamide. nih.gov This suggests that furan-carboxamide derivatives can serve as valuable scaffolds for developing potent and selective carbonic anhydrase inhibitors. researchgate.net

| Compound Class | Target Isozyme | Inhibition Profile | Observed Effect |

|---|---|---|---|

| Sulfonamides with furan-carboxamide moieties | CA II | Low nanomolar affinity | Potent enzyme inhibition |

| Sulfonamides with furan-carboxamide moieties | CA IV | Low nanomolar affinity | Effective intraocular pressure lowering |

DNA gyrase is a topoisomerase enzyme that is essential for bacterial DNA replication, making it a validated target for antibacterial drugs. nih.govnih.gov A molecular docking study investigated how certain antimicrobial compounds interact with the crystal structure of DNA gyrase B. nih.govnih.gov

In this research, carbothioamide derivatives were generated from a furan imidazolyl ketone. nih.govmdpi.com The study found that these furan-containing carbothioamides exhibited good binding energy to the DNA gyrase B enzyme. nih.govnih.gov The interactions observed were similar to those of the native inhibitor with the key amino acids in the enzyme's active site, suggesting a common mechanism of action. nih.govresearchgate.net These findings indicate that the furan-carbothioamide scaffold is a promising framework for designing new inhibitors of DNA gyrase B. nih.gov

| Compound Name | Target Enzyme | Binding Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-(p-tolyl)hydrazine-1-carbothioamide (3a) | S. aureus DNA Gyrase B | -10.2 | Interaction with key amino acids |

| 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-(p-tolyl)hydrazine-1-carbothioamide (3a) | E. coli DNA Gyrase B | -9.8 | Interaction with key amino acids |

| N-(4-chlorophenyl)-2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazine-1-carbothioamide (3b) | E. coli DNA Gyrase B | -10.4 | Interaction with key amino acids |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net Its activity in certain bacteria, such as Helicobacter pylori, is linked to pathological conditions. nih.gov Consequently, urease inhibitors are of significant therapeutic interest. Hydrazine-1-carbothioamide (thiosemicarbazide) derivatives are a class of compounds recognized as potent urease inhibitors. mdpi.com

Research has identified (E)-2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide as a particularly potent inhibitor of urease, with an IC₅₀ value of 0.58 μM. researchgate.net The high inhibitory activity of such compounds is thought to result from the interaction of the furan ring with the nickel center of the urease enzyme. researchgate.net Studies on related structures, such as quinazolinone moieties linked with furan and thiosemicarbazide (B42300) functionalities, have also reported active urease inhibitors, reinforcing the importance of the furan-carbothioamide combination for this target. acs.org

| Compound Name | Enzyme Source | IC50 (μM) | Standard Inhibitor (IC50 μM) |

|---|---|---|---|

| (E)-2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide | Not specified | 0.58 | Thiourea (B124793) (21.7 ± 0.34) acs.org |

DNA Gyrase B Inhibition

Antimicrobial Activity Investigations of this compound

The furan scaffold is a key component in many compounds exhibiting a wide range of biological activities. Among its derivatives, this compound and related structures have been the focus of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their efficacy against various strains of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, a series of furan-3-carboxamides, which are structurally related to this compound, were synthesized and tested against a panel of microorganisms. Some of these compounds exhibited significant in vitro antimicrobial activity. nih.gov

In other studies, various furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, newly synthesized pyridine (B92270) derivatives incorporating a furan moiety were evaluated for their in vitro antibacterial activity against Streptococcus pneumonia and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). d-nb.info Similarly, another study reported that certain furan derivatives displayed potent inhibitory activity against a variety of Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2–16 μg/mL. researchgate.net However, these same compounds did not show activity against the Gram-negative bacterium Escherichia coli at a concentration of 64 μg/mL. researchgate.net